molecular formula C15H21NO2S B11664195 (4-Ethoxy-3-methoxyphenyl)(piperidin-1-yl)methanethione

(4-Ethoxy-3-methoxyphenyl)(piperidin-1-yl)methanethione

Cat. No.: B11664195
M. Wt: 279.4 g/mol
InChI Key: BCFUYEJUWRRHRX-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methoxybenzenecarbothioyl)piperidine is an organic compound that features a piperidine ring attached to a benzenecarbothioyl group, which is further substituted with ethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxy-3-methoxybenzenecarbothioyl)piperidine typically involves the reaction of 4-ethoxy-3-methoxybenzenecarbothioyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxy-3-methoxybenzenecarbothioyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxy-3-methoxybenzenecarbothioyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-methoxybenzenecarbothioyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-ethoxy-4-methoxybenzenecarbothioyl)piperidine
  • 1-(4-methoxybenzenecarbothioyl)piperidine
  • 1-(4-ethoxybenzenecarbothioyl)piperidine

Uniqueness

1-(4-Ethoxy-3-methoxybenzenecarbothioyl)piperidine is unique due to the presence of both ethoxy and methoxy groups on the benzenecarbothioyl moiety. This dual substitution can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

(4-ethoxy-3-methoxyphenyl)-piperidin-1-ylmethanethione

InChI

InChI=1S/C15H21NO2S/c1-3-18-13-8-7-12(11-14(13)17-2)15(19)16-9-5-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

BCFUYEJUWRRHRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N2CCCCC2)OC

Origin of Product

United States

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